molecular formula C11H15ClN2O B2707219 N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea CAS No. 162376-66-1

N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea

Cat. No.: B2707219
CAS No.: 162376-66-1
M. Wt: 226.7
InChI Key: BXESVXHFYWTPFV-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-N’-(2,4-dimethylphenyl)urea is an organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of both chloroethyl and dimethylphenyl groups in its structure suggests potential reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-N’-(2,4-dimethylphenyl)urea typically involves the reaction of 2-chloroethylamine with 2,4-dimethylphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of N-(2-Chloroethyl)-N’-(2,4-dimethylphenyl)urea may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-N’-(2,4-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The chloroethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the compound can lead to the formation of amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted urea derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development or biochemical studies.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound can be utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism by which N-(2-Chloroethyl)-N’-(2,4-dimethylphenyl)urea exerts its effects depends on its interaction with molecular targets. The chloroethyl group may participate in alkylation reactions, while the dimethylphenyl group can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloroethyl)-N’-phenylurea
  • N-(2-Chloroethyl)-N’-(4-methylphenyl)urea
  • N-(2-Chloroethyl)-N’-(2,6-dimethylphenyl)urea

Uniqueness

N-(2-Chloroethyl)-N’-(2,4-dimethylphenyl)urea is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in distinct properties and applications compared to its analogs.

Properties

IUPAC Name

1-(2-chloroethyl)-3-(2,4-dimethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-8-3-4-10(9(2)7-8)14-11(15)13-6-5-12/h3-4,7H,5-6H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXESVXHFYWTPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NCCCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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